1-[2-(4-Methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea
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Overview
Description
N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA is a thiourea derivative that features both a methoxyphenethyl group and a pyridyl group. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 4-methoxyphenethylamine with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENETHYL)-N’-(2-PYRIDYL)THIOUREA
- N-(4-METHOXYPHENETHYL)-N’-(4-PYRIDYL)THIOUREA
- N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)UREA
Uniqueness
N-(4-METHOXYPHENETHYL)-N’-(3-PYRIDYL)THIOUREA is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H17N3OS |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-6-4-12(5-7-14)8-10-17-15(20)18-13-3-2-9-16-11-13/h2-7,9,11H,8,10H2,1H3,(H2,17,18,20) |
InChI Key |
NEHFBBGVEIHMRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
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